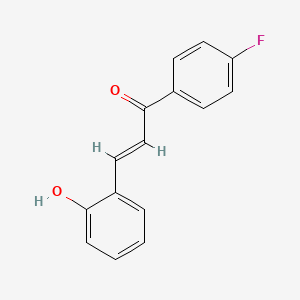

4'-Fluoro-2-hydroxychalcone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4’-Fluoro-2-hydroxychalcone is a member of the chalcone family, which are precursors to flavonoid compounds. Chalcones are characterized by two aromatic rings joined by a three-carbon α, β-unsaturated carbonyl system. This particular compound, 4’-Fluoro-2-hydroxychalcone, has a hydroxyl group at the 2-position and a fluoro substituent at the 4-position of the A ring. Chalcones are known for their diverse biological activities, including antioxidant, antibacterial, anti-inflammatory, and cytotoxic properties .

Mechanism of Action

Target of Action

Chalcones, the class of compounds to which 4’-fluoro-2-hydroxychalcone belongs, are known to interact with a variety of biological targets due to their diverse bioactivities .

Mode of Action

Chalcones, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Chalcones are known to affect a variety of biochemical pathways due to their diverse bioactivities .

Result of Action

Chalcones are known to have a variety of effects at the molecular and cellular level due to their diverse bioactivities .

Preparation Methods

The synthesis of 4’-Fluoro-2-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4’-fluoro-2’-hydroxyacetophenone and an appropriate aldehyde under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete .

Industrial production methods for chalcones, including 4’-Fluoro-2-hydroxychalcone, often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

4’-Fluoro-2-hydroxychalcone undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of more complex flavonoid compounds and heterocycles.

Medicine: Due to its cytotoxic properties, 4’-Fluoro-2-hydroxychalcone is being investigated for its potential use in cancer therapy.

Industry: The compound’s antibacterial properties make it a potential additive in antimicrobial coatings and preservatives.

Comparison with Similar Compounds

4’-Fluoro-2-hydroxychalcone can be compared with other chalcones and flavonoid derivatives:

2’-Hydroxychalcone: Lacks the fluoro substituent, resulting in different biological activities and reactivity.

4’-Methoxy-2-hydroxychalcone: The methoxy group at the 4-position alters its chemical properties and biological activities compared to the fluoro substituent.

Flavanones and Flavones: These compounds are oxidation products of chalcones and exhibit distinct biological activities due to their different structural frameworks.

The uniqueness of 4’-Fluoro-2-hydroxychalcone lies in its specific substituents, which confer unique reactivity and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name |

(E)-1-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO2/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10,17H/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPWKLRFTVMIGM-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2705743.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2705744.png)

![2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B2705746.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2705748.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2705750.png)

![5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2705755.png)

![5-((4-Ethoxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705757.png)

![3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2705761.png)